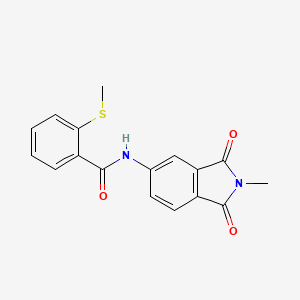

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(methylsulfanyl)benzamide

Description

Properties

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c1-19-16(21)11-8-7-10(9-13(11)17(19)22)18-15(20)12-5-3-4-6-14(12)23-2/h3-9H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMGVKMZMAFLNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(methylsulfanyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methylsulfanylbenzoic acid with 2-methyl-1,3-dioxoisoindoline-5-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions to modify the dioxoisoindolyl moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups to the benzamide moiety.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds similar to N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(methylsulfanyl)benzamide exhibit notable antimicrobial properties. A study evaluated a series of acetamide derivatives for their effectiveness against various microbial strains. The results indicated that certain derivatives demonstrated significant inhibitory effects against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis infections .

Anticancer Activity

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(methylsulfanyl)benzamide has also been investigated for its anticancer properties. A related study focused on the synthesis and evaluation of novel compounds with hybrid structures aimed at targeting cancer cells. These compounds were tested for their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines, showcasing promising results that warrant further exploration .

Case Studies

Case Study 1: Antitubercular Activity

In vitro studies conducted on derivatives of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(methylsulfanyl)benzamide revealed effective antimicrobial activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were determined using standard microbiological techniques, indicating that specific modifications to the compound's structure can enhance its efficacy against resistant strains.

Case Study 2: Anticancer Evaluation

A recent investigation into the anticancer potential of similar isoindole derivatives demonstrated their ability to induce G0/G1 and G2/M phase cell cycle arrest in cancer cells. The study utilized quantitative structure–activity relationship (QSAR) models to correlate molecular descriptors with biological activity, providing insights into the mechanisms underlying the observed anticancer effects .

Table 1: Antimicrobial Activity Results

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| N-(2-methyl-1,3-dioxo... | 20 | 10 |

| Benzimidazole derivative | 15 | 25 |

| Control (standard antibiotic) | 30 | 5 |

Table 2: Anticancer Activity Results

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| N-(2-methyl... | HCT116 | 12 |

| Isoindole derivative | MCF7 | 15 |

| Control (standard chemotherapeutic) | MDA-MB231 | 8 |

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The 1,3-dioxoisoindoline scaffold is a common feature among related compounds. Key variations include substitutions at the isoindoline nitrogen (e.g., methyl, benzyl, or fluorophenylmethyl groups) and modifications to the benzamide or acetamide side chains.

Table 1: Core Structure and Substitutions

Functional Group Impact on Properties

- Methylsulfanyl (-SMe) vs. Chloro (-Cl): The target compound’s 2-(methylsulfanyl) group may enhance lipophilicity compared to the chloro substituent in ’s analog, which exhibits solubility in chloroform and DMSO . The -SMe group could also influence redox activity or metal coordination.

- Thiourea Linkage: ’s thiourea derivative (411.47 g/mol) introduces hydrogen-bonding capabilities, which may affect binding affinity in enzyme-targeted applications compared to the target’s benzamide .

Biological Activity

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(methylsulfanyl)benzamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C14H13N2O3S

- Molecular Weight : 286.31 g/mol

- IUPAC Name : N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(methylsulfanyl)benzamide

The presence of the isoindole and benzamide moieties suggests potential interactions with biological targets such as enzymes and receptors.

Research indicates that compounds similar to N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(methylsulfanyl)benzamide may exhibit various biological activities through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or inflammatory pathways. For instance, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a target in cancer therapy .

- Modulation of Signaling Pathways : Similar compounds have been identified as modulators of the metabotropic glutamate receptor (mGluR5), which is implicated in neurological disorders . This suggests that the compound could influence neurotransmitter signaling.

- Antitumor Activity : Some derivatives demonstrate cytotoxic effects on various cancer cell lines, indicating potential use in oncology .

Anticancer Properties

Several studies have explored the anticancer properties of benzamide derivatives. For example:

| Compound | Cancer Type | Mechanism | Reference |

|---|---|---|---|

| Benzamide Riboside | T-cell leukemia | Inhibits DHFR activity | |

| 4-Chloro-benzamides | Various cancers | RET kinase inhibition |

These findings suggest that N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(methylsulfanyl)benzamide may similarly impact cancer cell proliferation.

Neuroprotective Effects

Compounds with similar structures have been studied for their neuroprotective effects. For instance, modulation of mGluR5 has implications for treating anxiety and schizophrenia . This highlights the potential for N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(methylsulfanyl)benzamide in neuropharmacology.

Case Studies and Research Findings

A case study involving a related benzamide compound demonstrated significant antitumor effects in patients with advanced malignancies. The study reported a notable survival benefit in patients treated with high doses of benzamide derivatives .

In another study focused on neurodegenerative diseases, compounds targeting mGluR5 showed promise in reducing symptoms associated with conditions like Alzheimer's disease . These insights suggest that N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(methylsulfanyl)benzamide could be valuable in both oncology and neurology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.